Cyclohexylmalononitrile
Overview
Description
Cyclohexylmalononitrile is a chemical compound with the molecular formula C9H12N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmalononitrile can be synthesized through various methods. One common approach involves the reaction of cyclohexyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmalononitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylmalonic acid.
Reduction: Reduction reactions can yield cyclohexylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Cyclohexylmalonic acid.
Reduction: Cyclohexylmethylamine.
Substitution: Various cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexylmalononitrile involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of bioactive compounds. The exact pathways and molecular targets are still under investigation, but its ability to form stable intermediates makes it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
Cyclohexylmalononitrile can be compared with other similar compounds such as malononitrile and its derivatives:
Malononitrile: A simpler compound with the formula CH2(CN)2, used extensively in organic synthesis.
Cyclohexylmalonic acid: An oxidized form of this compound with different reactivity and applications.
Cyclohexylmethylamine: A reduced form with applications in the synthesis of amines and other nitrogen-containing compounds.
Uniqueness: this compound stands out due to its unique combination of a cyclohexyl group and two nitrile groups, which confer distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
2-cyclohexylpropanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBXKCRJQHECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457512 | |
Record name | Cyclohexylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-72-7 | |
Record name | Cyclohexylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.